DL-Homocistina

Descripción general

Descripción

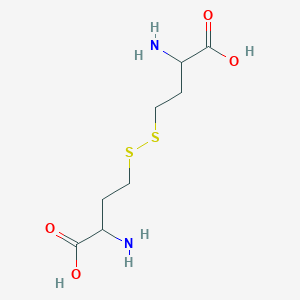

DL-Homocistina es un derivado de aminoácido que contiene azufre formado por la oxidación de homocisteína. Consiste en dos moléculas de homocisteína unidas por un enlace disulfuro. La homocisteína en sí es un intermedio en la vía del metabolismo de la metionina y es conocida por su papel en varios procesos bioquímicos .

Aplicaciones Científicas De Investigación

La DL-Homocistina tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como reactivo en diversas síntesis químicas y métodos analíticos.

Biología: Estudiado por su papel en el metabolismo de la metionina y sus efectos en los procesos celulares.

Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La DL-Homocistina ejerce sus efectos principalmente a través de su participación en la vía del metabolismo de la metionina. Puede influir en varios objetivos moleculares y vías, que incluyen:

Reacciones Enzimáticas: Actúa como sustrato para las enzimas involucradas en el metabolismo de la metionina.

Estrés Oxidativo: Puede contribuir al estrés oxidativo mediante la generación de especies reactivas de oxígeno.

Procesos Celulares: Afecta los procesos celulares como la síntesis y reparación del ADN.

Compuestos Similares:

L-Homocistina: El isómero L de homocistina, que tiene propiedades químicas similares pero diferentes actividades biológicas.

DL-Homocisteína: La forma reducida de this compound, que juega un papel crucial en el metabolismo de la metionina.

Cistationina: Otro aminoácido que contiene azufre involucrado en la vía del metabolismo de la metionina.

Unicidad: La this compound es única debido a su enlace disulfuro, que le confiere propiedades químicas y biológicas distintas. Su capacidad para sufrir varias reacciones químicas y su papel en el metabolismo de la metionina la convierten en un compuesto valioso para la investigación y las aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La DL-Homocistina puede sintetizarse a partir de DL-metionina mediante una serie de reacciones. Un método común implica la introducción continua de DL-metionina y ácido sulfúrico en un reactor de microcanales de fase líquido-líquido. Esta reacción genera this compound, que luego se somete a un procesamiento adicional .

Métodos de Producción Industrial: En entornos industriales, la this compound se produce a menudo mediante métodos electroquímicos. Por ejemplo, una solución acuosa de this compound y un ácido mineral se pueden someter a electrólisis en una celda electrolítica. La solución resultante se concentra, seca y acetila para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La DL-Homocistina experimenta varias reacciones químicas, incluida la oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La this compound se puede oxidar para formar ácido homocisteico.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente que involucran sus átomos de azufre.

Productos Principales:

Oxidación: Ácido homocisteico.

Reducción: DL-Homocisteína.

Sustitución: Varios derivados que contienen azufre.

Comparación Con Compuestos Similares

L-Homocystine: The L-isomer of homocystine, which has similar chemical properties but different biological activities.

DL-Homocysteine: The reduced form of DL-homocystine, which plays a crucial role in methionine metabolism.

Cystathionine: Another sulfur-containing amino acid involved in the methionine metabolism pathway.

Uniqueness: DL-Homocystine is unique due to its disulfide bond, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in methionine metabolism make it a valuable compound for research and industrial applications.

Actividad Biológica

DL-Homocystine is a sulfur-containing amino acid that plays a significant role in various biological processes, particularly in relation to cardiovascular health and metabolic pathways. This article explores the biological activity of DL-homocystine, focusing on its effects on cardiac function, oxidative stress, and metabolic implications, supported by relevant case studies and research findings.

Overview of DL-Homocystine

DL-Homocystine is the oxidized dimer of homocysteine, a non-proteinogenic amino acid that is an intermediate in the methionine cycle. Elevated levels of homocysteine are associated with an increased risk of cardiovascular diseases, neurodegenerative disorders, and other health issues. Understanding the biological activity of DL-homocystine is crucial for elucidating its role in these conditions.

Cardiac Function and Oxidative Stress

Recent research has demonstrated that DL-homocystine can adversely affect cardiac contractility and coronary flow. A study conducted on isolated rat hearts evaluated the influence of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) on cardiac parameters and oxidative stress markers. Key findings included:

-

Decreased Cardiac Parameters : Administration of DL-Hcy TLHC at a concentration of 10 μM resulted in significant decreases in:

- (P < 0.05)

- Systolic Left Ventricular Pressure (SLVP) (P < 0.01)

- Coronary Flow (CF) (P < 0.05)

- Oxidative Stress Markers : The study found no significant changes in oxidative stress markers when DL-Hcy TLHC was administered alone. However, when combined with L-NAME, a nitric oxide synthase inhibitor, there was a notable decrease in CF and oxidative stress markers such as superoxide anion (), hydrogen peroxide (), and thiobarbituric acid reactive substances (TBARS) .

Table 1: Effects of DL-Hcy TLHC on Cardiac Parameters

| Treatment | SLVP | CF | |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| DL-Hcy TLHC (10 μM) | Decreased (P < 0.05) | Decreased (P < 0.01) | Decreased (P < 0.05) |

| DL-Hcy TLHC + L-NAME | Decreased CF (P < 0.01) | N/A | Decreased |

| DL-Hcy TLHC + DL-PAG | Increased (P < 0.05) | Decreased (P < 0.01) | Decreased |

| DL-Hcy TLHC + PPR IX | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased |

Metabolic Implications

The metabolism of homocysteine and its derivatives is crucial for maintaining cellular health. Inhibition of the enzyme betaine-homocysteine methyltransferase (BHMT), which converts homocysteine to methionine, can lead to hyperhomocysteinemia—a condition characterized by elevated levels of homocysteine in the blood.

A study showed that dietary supplementation with S-(α-carboxybutyl)-DL-homocysteine (CBHcy), which inhibits BHMT, resulted in significant increases in plasma homocysteine levels and alterations in liver enzyme activities related to sulfur amino acid metabolism . This indicates that manipulation of homocysteine metabolism can have profound effects on overall health.

Table 2: Enzyme Activity Changes in CBHcy-treated Rats

| Enzyme Activity [U/mg] | Control | CBHcy |

|---|---|---|

| BHMT | 62.7 ± 0.7 | 6.1 ± 0.5 * |

| Methionine Synthase (MS) | 2.7 ± 0.1 | 3.2 ± 0.3 |

| Cystathionine β-Synthase (CBS) | 115.2 ± 4.8 | 50.6 ± 7.0 * |

*Significant difference at P ≤ 0.05.

Case Studies

Several case studies have highlighted the implications of elevated homocysteine levels:

- Cardiovascular Risk : A cohort study found that individuals with hyperhomocysteinemia exhibited a significantly higher risk for cardiovascular events compared to those with normal levels .

- Neurodegenerative Disorders : Research has linked high homocysteine levels to cognitive decline and increased risk for Alzheimer’s disease, suggesting that interventions targeting homocysteine metabolism could be beneficial .

Propiedades

IUPAC Name |

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861945 | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Homocystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-10-2, 870-93-9, 6027-15-2 | |

| Record name | Homocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Homocystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 - 265 °C | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.